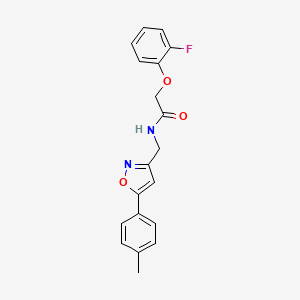

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-13-6-8-14(9-7-13)18-10-15(22-25-18)11-21-19(23)12-24-17-5-3-2-4-16(17)20/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWFHDYGFBNXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol intermediate, which is achieved through the nucleophilic substitution of a fluorine atom on a benzene ring.

Isoxazole Ring Formation: The next step involves the construction of the isoxazole ring. This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

Acetamide Formation: The final step involves the coupling of the fluorophenoxy intermediate with the isoxazole ring and the introduction of the acetamide group. This can be achieved through an amide bond formation reaction using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study the effects of fluorinated and isoxazole-containing compounds on biological systems. It may serve as a probe or tool compound in various assays.

Medicine: The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties and potential therapeutic uses. Its structure may be modified to enhance its activity or selectivity towards specific biological targets.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and isoxazole ring may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamide moiety can also play a role in binding interactions and overall molecular stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved in the compound’s effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Phenoxy Modifications: The target’s 2-fluorophenoxy group contrasts with methoxy (electron-donating, ) and isopropyl (bulky, ) substituents. Fluorine’s electronegativity may enhance stability and binding compared to methoxy .

- Isoxazole Substituents : The p-tolyl group (methyl-phenyl) in the target differs from tert-butyl or cyclohexyl groups in EPAC antagonists ( ), suggesting a balance between lipophilicity and steric bulk.

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

Analysis :

- The target’s fluorine atom likely reduces logP compared to ’s isopropylphenoxy derivative , improving aqueous solubility.

- The pKa of ~5.0 (estimated) suggests moderate ionization at physiological pH, favoring membrane permeability.

Biological Activity

2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 430.9 g/mol

- CAS Number : 1216694-11-9

The compound exhibits multiple biological activities, primarily through its interactions with various molecular targets. Key mechanisms include:

- PPAR Agonism : The compound has been identified as a peroxisome proliferator-activated receptor (PPAR) ligand, which plays a critical role in metabolic processes including glucose uptake and lipid metabolism. Studies have shown that compounds with similar structures can enhance glucose uptake significantly compared to reference drugs .

- Anti-inflammatory Properties : Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. It has been observed to induce apoptosis and inhibit cell migration in vitro, which are crucial for cancer metastasis control .

PPAR Agonist Activity

A study focused on the structural activity relationship (SAR) of similar compounds revealed that those with electron-withdrawing groups like fluorine exhibited enhanced PPARγ agonist activity. This was corroborated by molecular docking studies that indicated strong binding affinity to the PPARγ receptor .

| Compound | Binding Affinity (kcal/mol) | Activity |

|---|---|---|

| Compound A | -10.55 | PPARγ Agonist |

| Compound B | -11.17 | Reference (Pioglitazone) |

| Compound C | -12.69 | Enhanced Activity |

Anticancer Studies

In vitro evaluations against various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against HT29 colon cancer cells. The compound showed a selectivity index indicating lower toxicity to healthy cells compared to cancer cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HT29 | 58.44 | 3 |

| NHDF | 47.17 | <1 |

The results indicate a promising therapeutic index for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.